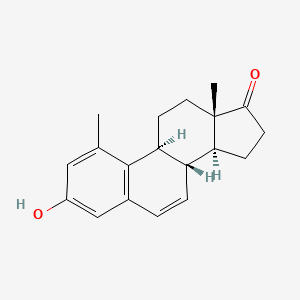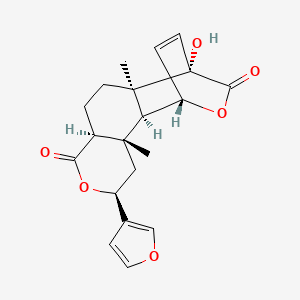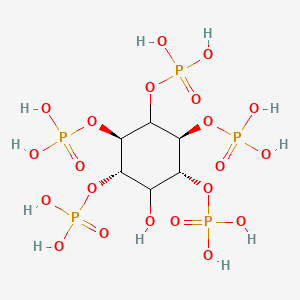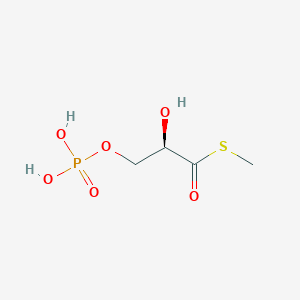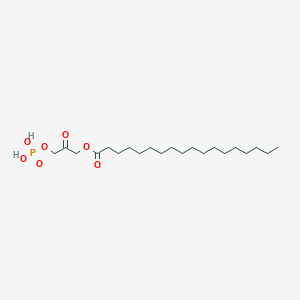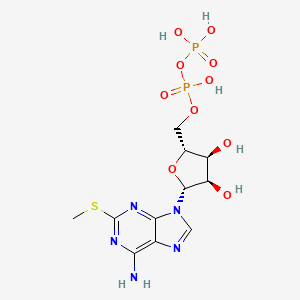
2-Methylthio-adenosine-5'-diphosphate
Übersicht
Beschreibung
2-Methylthio-adenosine-5’-diphosphate (2-MeSADP) is a potent purinergic agonist displaying selectivity for P2Y1, P2Y12, and P2Y13 receptors . It is an analogue of adenosine diphosphate (ADP) in which the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It induces aggregation of, and inhibits cAMP accumulation in, platelets in vitro .
Synthesis Analysis
The precursor to 2-MeSADP is S-adenosyl methionine (SAM). The sulfonium group in SAM can cleave in three ways, one of which involves loss of CH2CH2CH(NH3+)CO2−, generating 2-MeSADP .Molecular Structure Analysis
The chemical formula of 2-MeSADP is C11H14N5Na3O10P2S. Its exact mass is 538.96 and its molecular weight is 539.24 . The structure of the P2Y12 receptor in complex with 2MeSADP has been determined, providing insights into the molecular interactions between the receptor and its ligand .Chemical Reactions Analysis
2-MeSADP is an agonist of purinergic P2Y receptors, with EC50s of 5.13 and 0.89 nM for human recombinant P2Y1 and P2Y12 receptors, respectively. It also acts as an agonist at rat P2Y1 and P2Y12 and mouse P2Y13 receptors . It induces platelet aggregation and inhibits cyclic AMP accumulation in platelet-rich plasma stimulated by prostaglandin E1 .Physical And Chemical Properties Analysis
2-MeSADP is a solid, white compound that is soluble in water . It is hygroscopic and should be stored in desiccated conditions at -20°C .Wissenschaftliche Forschungsanwendungen
Platelet Aggregation and Inhibition
2-Methylthio-adenosine-5'-diphosphate (2-methylthio-ADP) is significant in studies involving human platelet aggregation. It is known to induce aggregation and inhibit stimulated adenylate cyclase in human platelets, an effect mediated by the same ADP receptor at which adenosine triphosphate (ATP) is a competitive antagonist (Cusack & Hourani, 1982). Additionally, the compound has been identified as a more potent aggregator than ADP and other ADP analogues in mammalian blood platelets (Gough, Maguire, & Penglis, 1972).
Regulation of Gastrointestinal Tract
Research has shown that 2-methylthio-ADP is involved in the regulation of the gastrointestinal tract. It appears to mediate relaxation in various regions of the mouse gut, potentially through interactions with different P2Y receptors (Giaroni et al., 2002).
Cancer Research
In the context of cancer research, particularly melanomas, 2-methylthio-ADP has been identified as a substance that can influence the growth of human melanoma cells. It interacts with metabotropic P2Y receptors, specifically the P2Y1 receptor, to mediate cellular functions such as proliferation and apoptosis (White et al., 2005).
Radiochemical Applications
2-Methylthio-ADP has been used in radiochemical applications, particularly in the preparation of phospholabelled compounds. This use is significant in biochemical studies and assays (Skoblov MIu, Ias'ko Mv, & Skoblov IuS, 1999).
Cardiovascular Research
The compound has been studied in cardiovascular research, particularly in relation to purinoceptors on blood vessels. It has been shown to have differential effects on the endothelium of dog and monkey cerebral arteries, indicating its potential role in vascular regulation (Geddawy et al., 2010).
Zukünftige Richtungen
The study of 2-MeSADP and its interactions with P2Y receptors continues to be an active area of research. The detailed structural information provided by studies such as the crystal structure of the P2Y12 receptor in complex with 2MeSADP will be invaluable in the design of new drugs targeting these receptors. Further studies are needed to fully understand the biological roles of 2-MeSADP and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZTKAZJUWXCB-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O10P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956439 | |
| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthio-adenosine-5'-diphosphate | |
CAS RN |
34983-48-7 | |
| Record name | Methylthio-ADP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034983487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




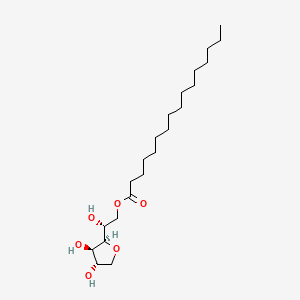
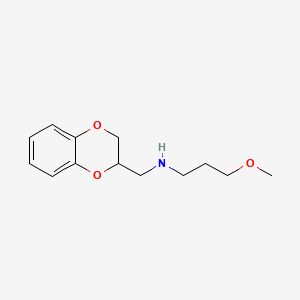
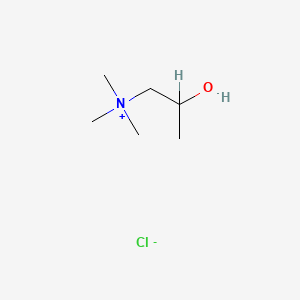
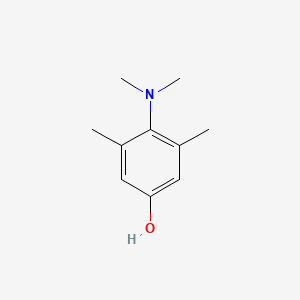
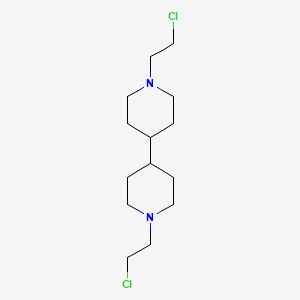
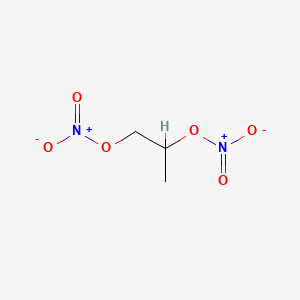
![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)
